Dihydrocyclosporin H

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

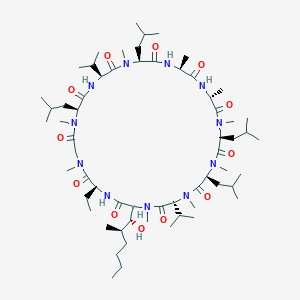

Dihydrocyclosporin A is a closely related co-metabolite of cyclosporin A . It is a derivative of Cyclosporine A .

Synthesis Analysis

The synthesis of Dihydrocyclosporin H involves dissolving cyclosporin A in a first organic solvent and heating the first organic solvent in the presence of an acid catalyst. A base is then added to the first organic solvent. Cyclosporin H is recrystallized in a second solvent, and the recrystallized cyclosporin H is purified via chromatography .Molecular Structure Analysis

Dihydrocyclosporin H has a molecular formula of C62H113N11O12 . The structure of cyclosporine suggests that a large portion of the molecule is involved in interactions with its lymphocyte receptor, including amino acids 1, 2, 3, and 11 .Chemical Reactions Analysis

Cyclosporine is a cyclic peptide with a selective immunosuppressive action. One of its 11 amino acids is a novel amino acid, (4R)-4-((E)-2-butenyl-4,N-dimethyl-L-threonine, the preparation of which allowed the synthesis of cyclosporine and specifically modified analogues .Physical And Chemical Properties Analysis

Dihydrocyclosporin H has a molecular weight of 1204.63 . It is a neutral, lipophilic, cyclic undecapeptide .Wissenschaftliche Forschungsanwendungen

Impact on Pancreatic β-cells : Cyclosporin A (CyA) has been studied for its effects on human pancreatic β-cells. It was found to reduce insulin release and increase insulin content in these cells. This indicates that in addition to its immunosuppressive effects, CyA might directly affect the endocrine pancreas, which could be relevant for clinical applications of the drug. However, Dihydrocyclosporin D did not show consistent effects (Nielsen, Mandrup-Poulsen, & Nerup, 1986).

Immunosuppressive Effects : Preliminary clinical results with Dihydrocyclosporin-D indicated it had no obvious nephrotoxic effect but exhibited a hepatotoxic effect and frequently led to hypertension. Its clinical efficiency is still under evaluation (Estefan, Beveridge, & Müller, 1985).

Intestinal Absorption Enhancement : The use of milk fat globule membrane (MFGM) as an emulsifier for Dihydrocyclosporine D was studied. MFGM emulsion significantly enhanced blood and lymphatic fluid concentrations of Dihydrocyclosporine D after intraduodenal dosing in rats, suggesting its potential as an intestinal absorption enhancer for cyclosporines (Sato et al., 1994).

Treatment of Multiple Sclerosis : The ether phospholipid SRI 62-834, compared with cyclosporin and Valine2-dihydrocyclosporin, was studied for its therapeutic effect in a rat model of chronic relapsing experimental allergic encephalomyelitis (CR-EAE). The results showed clear differences in the mode of action of these compounds in CR-EAE and suggested that SRI 62-834 could be a candidate for treating multiple sclerosis (Chabannes, Ryffel, & Borel, 1992).

Antiparasitic Activities : Cyclosporin A and a non-immunosuppressive derivative of Dihydrocylosporin A were assessed for their in vivo activity against various tapeworms. These studies revealed a range of antiparasitic activities by cyclosporins, although the details of their modes of action remain to be defined (Chappell, Wastling, & Hurd, 1989).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3R,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H113N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h34-47,49-52,75H,25-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50-,51+,52-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFOVYYNQGNDKH-GIFXAPAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H113N11O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1204.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

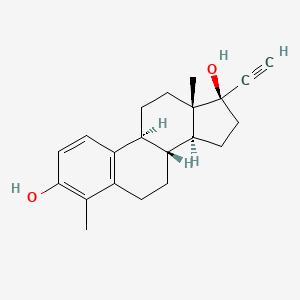

![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-{[(2-methylpropanoyl)oxy]methyl}phenyl 2-methylpropanoate](/img/structure/B601966.png)